6-butyl-9-chloro-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butyl-9-chloro-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-butyl-9-chloro-6H-indolo[2,3-b]quinoxaline typically involves the condensation of 1,2-diaminobenzene (or o-phenylenediamine) with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . This method yields the desired indoloquinoxaline derivative through a series of cyclization and condensation reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Butyl-9-chloro-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, alkylation, and acylation reactions are common, using reagents like halogens, alkyl halides, and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced indoloquinoxaline derivatives.
Substitution: Formation of various substituted indoloquinoxalines with different functional groups.
Scientific Research Applications
6-Butyl-9-chloro-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The primary mechanism of action of 6-butyl-9-chloro-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects on cancer cells and antiviral activity . The compound’s ability to stabilize DNA duplexes and interact with proteins further enhances its pharmacological potential .
Comparison with Similar Compounds
Ellipticine: A natural cytotoxic agent with a similar indoloquinoxaline structure.
B220: A 6H-indolo[2,3-b]quinoxaline derivative with high antiviral activity.
NCA0424: Another indoloquinoxaline derivative known for its DNA-binding properties.
Uniqueness: 6-Butyl-9-chloro-6H-indolo[2,3-b]quinoxaline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its butyl and chloro substituents enhance its lipophilicity and binding affinity to biological targets, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C18H16ClN3 |
---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
6-butyl-9-chloroindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C18H16ClN3/c1-2-3-10-22-16-9-8-12(19)11-13(16)17-18(22)21-15-7-5-4-6-14(15)20-17/h4-9,11H,2-3,10H2,1H3 |
InChI Key |
XEIHYJNTYFLPPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.